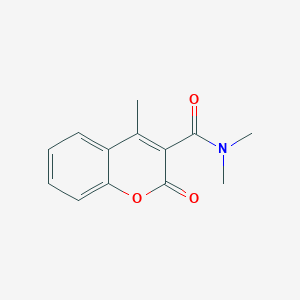![molecular formula C11H13N3 B6627384 N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)
N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine (CP-690,550) is a small molecule drug that has been extensively studied for its potential therapeutic benefits in the treatment of autoimmune diseases. It is a selective inhibitor of the Janus kinase (JAK) family of enzymes, which play a key role in the signaling pathways that regulate immune responses. In
Mechanism of Action
N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine works by selectively inhibiting the JAK family of enzymes, which are involved in the signaling pathways that regulate immune responses. By blocking JAK activity, N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine reduces the production of pro-inflammatory cytokines and other immune mediators, leading to a reduction in disease activity and symptoms.
Biochemical and Physiological Effects
N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine has been shown to have a number of biochemical and physiological effects in both animal models and human trials. These include reductions in pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, as well as improvements in clinical outcomes such as joint swelling and pain in rheumatoid arthritis patients. The compound has also been shown to have a favorable safety profile, with no significant adverse events reported in clinical trials.
Advantages and Limitations for Lab Experiments
N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine has several advantages for lab experiments, including its high selectivity for JAK enzymes and its well-characterized mechanism of action. However, the compound also has some limitations, including its relatively low solubility and stability, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine. One area of focus is on understanding the long-term safety and efficacy of the compound in patients with autoimmune diseases. Another area of interest is on developing new formulations or delivery methods to improve the solubility and stability of the compound. Additionally, there is potential for exploring the use of N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine in the treatment of other diseases beyond autoimmune disorders, such as cancer or infectious diseases.
Conclusion
In conclusion, N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine is a promising small molecule drug that has been extensively studied for its potential therapeutic benefits in the treatment of autoimmune diseases. The compound works by selectively inhibiting the JAK family of enzymes, leading to reductions in pro-inflammatory cytokines and improvements in clinical outcomes. While there are some limitations to working with the compound in lab experiments, there are several potential future directions for research on N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine that could lead to new therapeutic applications and improved patient outcomes.
Synthesis Methods
N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine was first synthesized by Pfizer researchers in the early 2000s. The synthesis involves several steps, including the reaction of 2-chloro-3-formylpyridine with cyclobutylamine, followed by cyclization and subsequent modifications to yield the final product. The synthesis has been optimized over the years to improve yields and purity, and various analytical techniques are used to characterize the compound.
Scientific Research Applications
N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine has been extensively studied in preclinical and clinical trials for its potential therapeutic benefits in the treatment of a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The compound has shown promising results in animal models and human trials, with significant reductions in disease activity and improvements in clinical outcomes.
properties
IUPAC Name |
N-cyclobutyl-1H-pyrrolo[2,3-b]pyridin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-9(3-1)14-10-6-8-4-5-12-11(8)13-7-10/h4-7,9,14H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPAEKRJXPKCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CN=C3C(=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

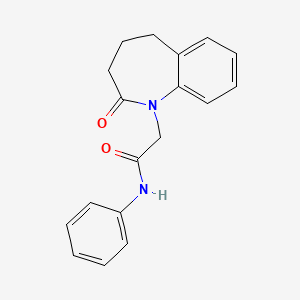
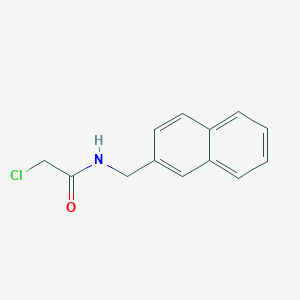
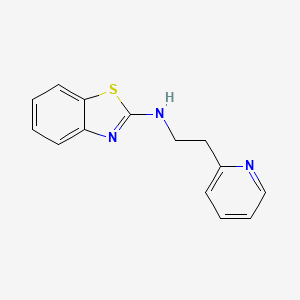

![1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester](/img/structure/B6627344.png)

![5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine](/img/structure/B6627361.png)

![N-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627388.png)
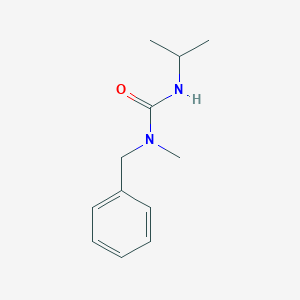
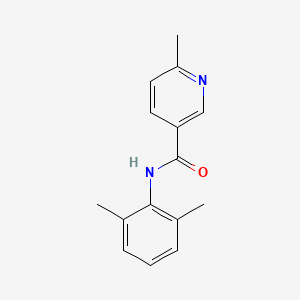
![6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid](/img/structure/B6627402.png)
